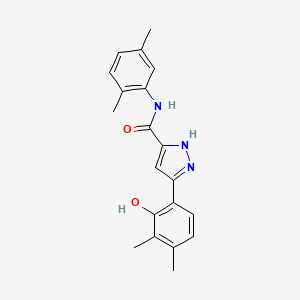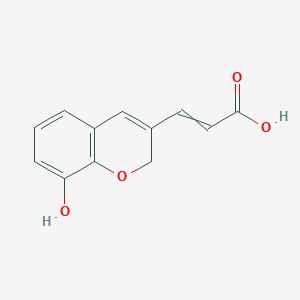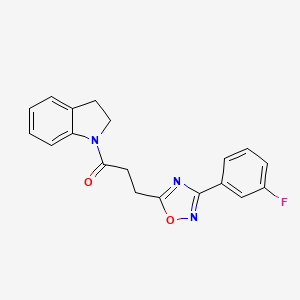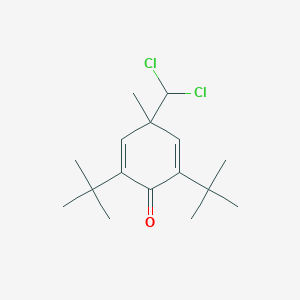
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Nitration: The imidazole ring is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position.
Methoxymethylation: The methoxymethyl group is introduced at the 3-position through a reaction with methoxymethyl chloride in the presence of a base.
Acetonitrile Introduction: Finally, the acetonitrile group is introduced at the 4-position through a reaction with cyanogen bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Imidazoles: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
- (3-Methyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- (3-Ethoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile
- (3-Methoxymethyl-5-amino-3H-imidazol-4-yl)-acetonitrile
Comparison:
- Uniqueness: (3-Methoxymethyl-5-nitro-3H-imidazol-4-yl)-acetonitrile is unique due to the presence of both the methoxymethyl and nitro groups, which confer specific chemical and biological properties.
- Chemical Properties: The presence of the methoxymethyl group can influence the compound’s solubility and reactivity, while the nitro group can affect its redox properties.
- Biological Activities: The combination of these functional groups may result in unique biological activities, making this compound a valuable target for further research.
Propiedades
Fórmula molecular |
C7H8N4O3 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
2-[3-(methoxymethyl)-5-nitroimidazol-4-yl]acetonitrile |
InChI |
InChI=1S/C7H8N4O3/c1-14-5-10-4-9-7(11(12)13)6(10)2-3-8/h4H,2,5H2,1H3 |
Clave InChI |
WYVRCSKVBAKJPI-UHFFFAOYSA-N |
SMILES canónico |
COCN1C=NC(=C1CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)

![6-(4-Chlorophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14078761.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)




![(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate](/img/structure/B14078777.png)
![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)



![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
